molecular formula C27H40F3O3P2RhS- B1147264 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-75-4

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No.: B1147264
CAS No.: 136705-75-4
M. Wt: 666.5 g/mol
InChI Key: HFNBCEIZBZROGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a useful research compound. Its molecular formula is C27H40F3O3P2RhS- and its molecular weight is 666.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Activity in Synthesis Reactions : This rhodium complex is used in catalytic activities, such as acetophenone hydrosilylation and dimethyl itaconate hydrogenation, demonstrating its utility in various synthesis reactions (Cadierno et al., 2010).

  • Asymmetric Hydrogenation : The compound facilitates asymmetric hydrogenation of prochiral olefins. It undergoes transformations to form active species for this purpose, highlighting its role in producing chiral compounds (Preetz et al., 2008).

  • Use in Enantioselective Catalysis : The rhodium complexes with chiral bisphospholanes, derived from this compound, are highly enantioselective catalysts for hydrogenating various functionalized olefins. This is particularly important in the synthesis of pharmaceuticals and fine chemicals (Li et al., 2000).

  • Production of Amino Acid Derivatives : Its application in the production of α-amino acid derivatives via highly enantioselective hydrogenation reactions is notable. This again underlines its importance in asymmetric synthesis (Burk et al., 1993).

  • Enhancement of Enantioselectivity in Hydrogenation : The compound is used in processes where nonprotic solvents increase the enantioselectivity of asymmetric hydrogenation of olefins. This showcases its role in optimizing reaction conditions for better outcomes (Vilhanová et al., 2016).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNBCEIZBZROGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40F3O3P2RhS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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